molecular formula C9H13NO3S B14213820 N-Methoxy-2-phenylethane-1-sulfonamide CAS No. 593288-00-7

N-Methoxy-2-phenylethane-1-sulfonamide

Cat. No.: B14213820
CAS No.: 593288-00-7
M. Wt: 215.27 g/mol
InChI Key: MLDGVDCNVAVPBA-UHFFFAOYSA-N
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Description

N-Methoxy-2-phenylethane-1-sulfonamide is a chemical compound supplied for research purposes. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their wide spectrum of pharmacological activities. They function as core structural motifs in many bioactive molecules and have been extensively studied for their potential as enzyme inhibitors, including acetylcholinesterase and carbonic anhydrase, among other targets . Research into novel sulfonamide derivatives is an active area of investigation for various therapeutic applications. This product is intended for research and development use in a laboratory setting. It is not intended for diagnostic or therapeutic uses. Researchers should consult the specific product documentation and material safety data sheet (MSDS) before use.

Properties

CAS No.

593288-00-7

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-methoxy-2-phenylethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-13-10-14(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

MLDGVDCNVAVPBA-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature control. Toluene emerges as the preferred solvent due to its high boiling point (110°C) and compatibility with sulfonating agents. Elevated temperatures (120–150°C) improve reaction kinetics but risk decomposition of the methoxy group. A balance is achieved at 140°C with a 4-hour reaction time, yielding 85% product.

Table 1. Solvent and Temperature Effects on Sulfonylation Yield

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 140 4 85
Dichloromethane 0 24 88
Xylene 130 6 78

Catalytic Sulfonation Using Organocatalysts

Organocatalysts such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylformamide (DMF) significantly enhance reaction rates by stabilizing intermediates through hydrogen bonding. A patent-published protocol demonstrates that 0.04 equivalents of NMP in toluene at 110°C for 6 hours achieves 83% yield. Comparatively, DMF under similar conditions provides marginally lower yields (70–75%) due to competitive side reactions.

Mechanistic Role of Catalysts

NMP facilitates the formation of a reactive sulfonyl intermediate by coordinating with methanesulfonyl chloride. This coordination lowers the activation energy for nucleophilic attack by the methoxyamine group. Spectroscopic evidence from related sulfonamide syntheses supports this mechanism, showing shifted IR peaks at 1659 cm⁻¹ (C=O stretch) and 3182 cm⁻¹ (N–H bend) during intermediate formation.

Hypervalent Iodine-Mediated Cyclization

While primarily used for benzothiazine synthesis, hypervalent iodine reagents like [(hydroxy)(tosyloxy)iodo]benzene offer a novel pathway for sulfonamide formation. In this approach, iodobenzene catalyzes the electrophilic activation of the sulfonamide precursor, enabling cyclization at 80°C in dichloroethane. Although yields remain moderate (55–65%), this method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Large-Scale Industrial Synthesis

Scalable production requires optimized reagent ratios and efficient purification. A patented industrial process uses a 1.5:1 molar ratio of methanesulfonyl chloride to N-methoxy-2-phenylethanamine in toluene, catalyzed by 0.04 equivalents of NMP. The reaction mixture is heated to 140–145°C under 14–17 psig pressure, achieving 85% yield after 8 hours. Post-reaction workup involves toluene-water extraction and centrifugation, yielding 90.5% pure product after drying.

Table 2. Comparison of Catalytic Systems for Large-Scale Synthesis

Catalyst Temperature (°C) Pressure (psig) Yield (%)
N-Methyl-2-pyrrolidinone 140–145 14–17 85
N,N-Dimethylformamide 148 Atmospheric 70
1,1,3,3-Tetramethylurea 119–120 Atmospheric 78

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-Methoxy-2-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with modifications to the nitrogen substituent or phenyl group exhibit varied bioactivity. Below is a systematic comparison based on structural analogs and their enzyme inhibition profiles:

Structural and Functional Analogues

Compound Name Key Structural Features Target Enzymes (IC₅₀ Values) Reference Study
N-Methoxy-2-phenylethane-1-sulfonamide Methoxy (-OCH₃) on N, phenyl-ethane backbone Not explicitly reported in evidence
3c (N-(4-Chlorophenyl)sulfonyl derivative) Chlorophenyl substituent on sulfonamide AChE: 82.93 ± 0.15 µM; BChE: Inactive
3d (N-(3-Nitrophenyl)sulfonyl derivative) Nitrophenyl substituent on sulfonamide BChE: 45.65 ± 0.48 µM; LOX: Inactive
N-(4-Methoxy-2-nitrophenyl)-N-(methyl-sulfonyl)methanesulfonamide Dual sulfonamide groups, nitro-methoxy aryl Structural data only (no activity)
N-(1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide Methoxyphenyl-ketone hybrid sulfonamide Synthetic pathway reported

Key Findings

Enzyme Inhibition Potency :

  • Derivatives with electron-withdrawing groups (e.g., nitro in 3d ) show enhanced BChE inhibition (IC₅₀ = 45.65 µM) compared to electron-donating groups (e.g., methoxy in the target compound), which may reduce binding affinity to cholinesterases .
  • The inactivity of 3f (unsubstituted phenyl) against AChE, BChE, and LOX underscores the necessity of substituents for bioactivity .

Structural Influence on Activity :

  • Methoxy groups, as in the target compound, may enhance solubility but reduce enzyme interaction due to steric or electronic effects compared to halogenated or nitro-substituted analogs .
  • Dual sulfonamide moieties (e.g., in ) are synthetically challenging but understudied for biological activity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 3a-l (reaction of amines with sulfonyl chlorides under pH-controlled conditions), but yields and purity depend on substituent reactivity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-Methoxy-2-phenylethane-1-sulfonamide?

The synthesis of sulfonamide derivatives typically involves reacting an amine precursor with a sulfonyl chloride under controlled pH conditions. For example, aryl sulfonyl chlorides can react with 2-amino-1-phenylethane derivatives in the presence of aqueous Na₂CO₃, maintaining a pH of 8–9 to neutralize HCl byproducts and drive the reaction to completion . Purification via recrystallization (e.g., using hexane) and characterization by IR, NMR, and mass spectrometry are critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H NMR : To confirm the presence of methoxy (-OCH₃), sulfonamide (-SO₂NH-), and phenyl groups. For example, methoxy protons typically resonate at δ ~3.3–3.5 ppm, while aromatic protons appear between δ 7.1–7.6 ppm .
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1360 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide functionality .
  • EI-MS : To verify molecular weight and fragmentation patterns .

Q. How should researchers handle safety concerns during experimental work with this compound?

While specific safety data for this compound are limited, general sulfonamide handling guidelines apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Follow protocols for neutralizing acidic byproducts (e.g., HCl) during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the cholinesterase inhibition potency of this compound?

SAR analysis of analogous sulfonamides reveals that:

  • Electron-withdrawing substituents (e.g., Cl) on the phenyl ring enhance AChE/BChE inhibition by increasing electrophilicity at the sulfonamide sulfur .
  • Methoxy positioning : Para-substitution on the phenyl group improves binding to enzyme active sites compared to ortho/meta positions .
  • Hydrophobic side chains : Bulky alkyl groups may enhance lipophilicity, improving blood-brain barrier penetration for neurodegenerative disease applications .
DerivativeIC₅₀ (AChE, µM)IC₅₀ (BChE, µM)
3c82.93 ± 0.15-
3d-45.65 ± 0.48
Eserine (Ref.)0.04 ± 0.00010.85 ± 0.00
Data from enzyme inhibition assays

Q. How can contradictory bioactivity data (e.g., inactive derivatives) be resolved in sulfonamide research?

Inactive compounds (e.g., derivative 3f in ) may result from:

  • Steric hindrance : Bulky substituents blocking enzyme active-site access.
  • Poor solubility : Aggregation in aqueous assay buffers, reducing effective concentration.
  • Metabolic instability : Rapid degradation in biological media. Mitigation strategies include:
  • Molecular docking : To predict binding modes and optimize substituent geometry .
  • ADMET profiling : Early-stage pharmacokinetic screening to identify liabilities .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Density Functional Theory (DFT) : To calculate electron distribution, acidity (pKa), and stability of the sulfonamide group .
  • Molecular Dynamics (MD) : To simulate membrane permeability and protein-ligand interactions .
  • QSAR models : Leverage existing cholinesterase inhibitor datasets to predict IC₅₀ values .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing enzyme inhibition data?

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare inhibition potency across derivatives (e.g., 3c vs. 3d) .
  • Error analysis : Report standard deviations from triplicate experiments to ensure reproducibility .

Q. How can crystallography aid in understanding the structural basis of bioactivity?

Single-crystal X-ray diffraction (e.g., as in ) provides:

  • Bond lengths/angles : Confirm sulfonamide geometry and hydrogen-bonding potential.
  • Packing interactions : Identify π-π stacking or hydrophobic interactions critical for solid-state stability .

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